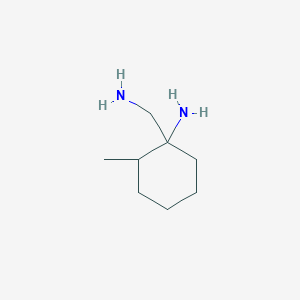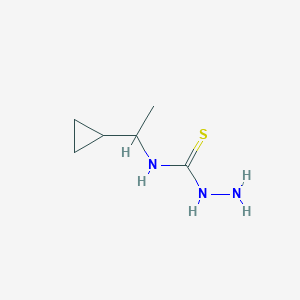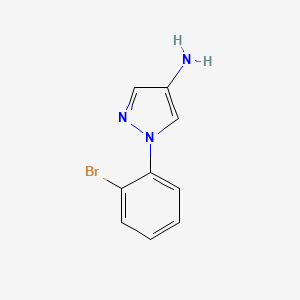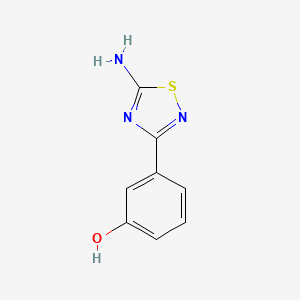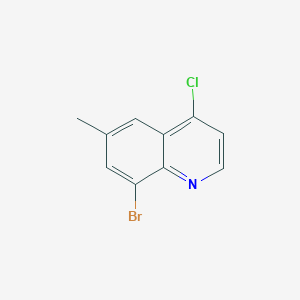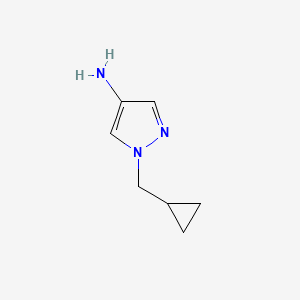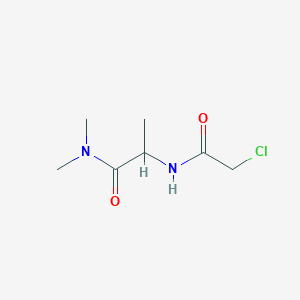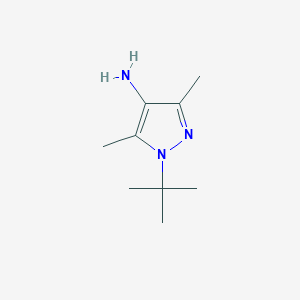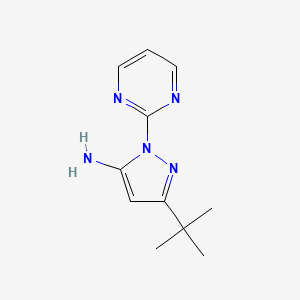![molecular formula C10H17N3O B1371160 3-[4-(二甲氨基)哌啶-1-基]-3-氧代丙腈 CAS No. 1154665-72-1](/img/structure/B1371160.png)
3-[4-(二甲氨基)哌啶-1-基]-3-氧代丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of piperidine, featuring a nitrile group and a ketone group attached to its structure.
科学研究应用
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
Target of action
“3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile” is a piperidine derivative. Piperidine derivatives are known to interact with a variety of targets, including receptors, enzymes, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile” would depend on its chemical structure. For example, the presence of the piperidine ring might influence its absorption and distribution, while the nitrile and ketone groups might be involved in its metabolism .
生化分析
Biochemical Properties
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties . The nature of these interactions often involves binding to active sites of enzymes or proteins, thereby influencing their activity and function.
Cellular Effects
The effects of 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, which share structural similarities with 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile, have been shown to exhibit antiproliferative and antimetastatic effects on various cancer cell lines . These effects are often mediated through the modulation of specific signaling pathways and the regulation of gene expression.
Molecular Mechanism
At the molecular level, 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the piperidine moiety in the compound is crucial for its inhibitory effects on certain enzymes . Additionally, this compound can induce changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile in in vitro or in vivo studies has demonstrated sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism. For example, piperidine derivatives are known to undergo metabolic transformations that can influence their biological activity . These metabolic pathways can affect the compound’s efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects.
Subcellular Localization
The subcellular localization of 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile typically involves the reaction of 4-(Dimethylamino)piperidine with a suitable nitrile and ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile include other piperidine derivatives such as:
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanone
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanone
Uniqueness
What sets 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile apart from similar compounds is its unique combination of a nitrile group and a ketone group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-[4-(dimethylamino)piperidin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-12(2)9-4-7-13(8-5-9)10(14)3-6-11/h9H,3-5,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQALTITBUDSLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)
